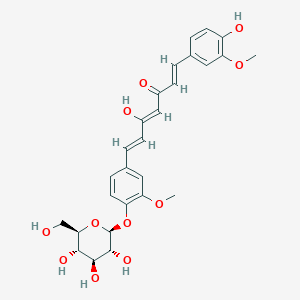

Curcumin monoglucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Curcumin monoglucoside is a diarylheptanoid.

科学的研究の応用

Cancer Treatment

Curcumin monoglucoside has demonstrated promising anticancer properties, particularly against melanoma and breast cancer.

- Melanoma Inhibition : A study assessed the inhibitory activity of this compound on melanoma cells. In silico docking studies revealed that this compound exhibited a lower docking score compared to curcumin itself on several molecular targets, suggesting greater efficacy in inhibiting cancer cell proliferation. The compound's ability to modulate multidrug resistance through interaction with P-glycoprotein was also noted, enhancing cellular uptake and reducing efflux mechanisms that typically hinder drug effectiveness .

- Breast Cancer : Recent findings indicate that this compound not only enhances solubility but also exhibits significant antiproliferative activity in breast cancer cell lines. It selectively induced cell cycle arrest and apoptosis in malignant cells, showcasing its potential as a therapeutic agent in oncology .

Neuroprotection

This compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases.

- Neurotoxicity Mitigation : Research has shown that this compound can mitigate neurotoxicity induced by rotenone in cellular models. The compound improved cell viability and reduced oxidative stress markers, indicating its potential role in protecting neuronal cells from degeneration associated with conditions like Parkinson's disease .

- Anti-Aggregating Properties : A novel study synthesized this compound and evaluated its anti-aggregating potential with alpha-synuclein, a protein implicated in Parkinson's disease. The results suggested that this compound could inhibit the aggregation process, providing a potential therapeutic pathway for neurodegenerative disorders .

Antimicrobial Activity

The antimicrobial properties of this compound have been validated through various studies.

- Effectiveness Against Resistant Strains : this compound exhibited strong antimicrobial activity against both penicillin-susceptible and penicillin-resistant strains of Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was determined to be 5 mg/mL for susceptible strains and 10 mg/mL for resistant strains, demonstrating its potential as an effective treatment option against antibiotic-resistant infections .

Comparative Analysis of Curcumin Derivatives

The following table summarizes the comparative efficacy of this compound with other curcumin derivatives based on various therapeutic applications:

| Compound | Target Disease | Efficacy (IC50/MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Melanoma | Lower than curcumin | Inhibition of P-glycoprotein; enhanced cellular uptake |

| Curcumin | Melanoma | Higher than mono | Direct action on cancer pathways |

| This compound | Neurodegeneration | N/A | Anti-aggregation; reduction of oxidative stress |

| Curcumin | Neurodegeneration | N/A | Antioxidant properties |

| This compound | Antimicrobial | 5 mg/mL (susceptible), 10 mg/mL (resistant) | Direct bacterial inhibition |

| Curcumin | Antimicrobial | Higher MIC | Direct bacterial inhibition |

化学反応の分析

Enzymatic Glycosylation

Curcumin monoglucoside is synthesized via enzymatic glycosylation using glycosyltransferases (GTs). Two bacterial enzymes, BsGT1 and BsGT2 from Bacillus subtilis ATCC 6633, catalyze the transfer of glucose to curcumin:

-

Reaction specificity :

-

Optimal conditions :

This reaction increases aqueous solubility from undetectable levels for curcumin to 18.78 mg/L for curcumin 4′-O-β-D-glucoside .

Microbial Biotransformation

Fungal species such as Beauveria bassiana and Rhizopus oryzae modify this compound through reduction and glycosylation:

-

Reductive pathways :

-

Glycosylation products :

Antioxidant Activity

This compound upregulates antioxidant enzymes (SOD, CAT, GPx) and activates the Keap1/Nrf2/HO-1 pathway , reducing oxidative stress in neuronal cells .

Anti-Amyloid Activity

It inhibits α-synuclein aggregation in Parkinson’s disease models:

-

Binding affinity : Strong interaction with α-synuclein oligomers (Kd=1.2μM) .

-

Mechanism : Disassembles preformed fibrils and prevents further fibrillization .

Kinetic and Stability Profiles

| Enzyme | Km (μM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) |

|---|---|---|---|

| BsGT1 | 120 | 0.46 | 3.83 × 10⁻³ |

| BsGT2 | 98 | 0.18 | 1.84 × 10⁻³ |

BsGT1 shows higher catalytic efficiency compared to BsGT2 .

Comparative Reactivity of Analogues

| Derivative | Bioactivity (IC₅₀) | Solubility (mg/L) |

|---|---|---|

| Curcumin | 25 μM | Insoluble |

| This compound | 12 μM | 18.78 |

| Tetrahydrocurcumin | 18 μM | 22.5 |

Monoglucoside derivatives exhibit superior bioactivity and solubility compared to curcumin and other reduced forms .

特性

分子式 |

C27H30O11 |

|---|---|

分子量 |

530.5 g/mol |

IUPAC名 |

(1E,4Z,6E)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-7-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hepta-1,4,6-trien-3-one |

InChI |

InChI=1S/C27H30O11/c1-35-21-11-15(5-9-19(21)31)3-7-17(29)13-18(30)8-4-16-6-10-20(22(12-16)36-2)37-27-26(34)25(33)24(32)23(14-28)38-27/h3-13,23-28,30-34H,14H2,1-2H3/b7-3+,8-4+,18-13-/t23-,24-,25+,26-,27-/m1/s1 |

InChIキー |

UTULZZKBGPPSOF-JBNJIKQZSA-N |

異性体SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)/C=C(/C=C/C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)\O)O |

正規SMILES |

COC1=C(C=CC(=C1)C=CC(=O)C=C(C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。